N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound is characterized by its unique molecular structure, which includes an indole moiety and a dioxidoisothiazolidin group, contributing to its potential biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 404.5 g/mol .
The compound is identified by the CAS number 941980-02-5, which facilitates its classification and sourcing in chemical databases. It is primarily used in scientific research, particularly in studies related to medicinal chemistry due to its diverse biological activities associated with indole derivatives .
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can be approached through various synthetic routes. One common method involves the condensation of indole derivatives with oxalamide precursors under specific reaction conditions to yield the desired product.
The synthesis typically follows these steps:
The molecular structure of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide features several functional groups:
The compound's structural representation can be derived from its SMILES notation: CC1=C(C=CC(=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)N4CCCC4=O.
The chemical reactivity of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can be explored through various reactions typical for oxalamides and indole derivatives:
The mechanism of action for N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide likely involves multiple pathways due to its complex structure:
These interactions lead to downstream effects such as altered gene expression or modulation of signaling pathways relevant to disease processes .
The physical properties of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide include:
Chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has potential applications in several scientific fields:
The ongoing research into indole derivatives highlights their significance in drug discovery and development processes aimed at addressing complex diseases .
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2